molecular formula C16H20N8 B12341093 5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12341093
M. Wt: 324.38 g/mol
InChI Key: FICDGXNPBOQNHW-UHFFFAOYSA-N
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Description

5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile ( 1137476-36-8) is a synthetic organic compound with a molecular formula of C16H20N8 and a molecular weight of 324.38 g/mol . This chemical is characterized by its complex structure featuring pyridine and pyrazine rings, linked by an amino bridge and substituted with carbonitrile and piperidine groups . It is supplied with a high purity specification of not less than 98% and should be stored sealed in a dry environment, ideally at 2-8°C to maintain stability . While specific biological activity data for this exact molecule from public sources is limited, its structural class suggests significant research potential. Patent literature indicates that closely related pyrazin-2-yl-pyridin-2-yl-amine and pyrazin-2-yl-pyrimidin-4-yl-amine compounds are investigated for use as CHK1 (Checkpoint kinase 1) inhibitors . CHK1 is a key regulator of the DNA damage response and cell cycle progression, making it a compelling target in oncology research, particularly in studies exploring combination therapies with DNA-damaging agents, antimetabolites, and microtubule disruptors . Researchers may find value in this compound as a chemical tool for probing cell cycle checkpoints, DNA repair mechanisms, and potential pathways for cancer cell sensitization. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H20N8

Molecular Weight

324.38 g/mol

IUPAC Name

5-[[5-amino-4-(piperidin-3-ylmethylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C16H20N8/c17-5-12-8-22-16(10-20-12)24-15-4-14(13(18)9-23-15)21-7-11-2-1-3-19-6-11/h4,8-11,19H,1-3,6-7,18H2,(H2,21,22,23,24)

InChI Key

FICDGXNPBOQNHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CNC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazine-2-carbonitrile Core

The pyrazine-2-carbonitrile moiety is typically synthesized via SNAr displacement or Buchwald-Hartwig amination . For example:

  • Starting Material : 5-Amino-3-chloropyrazine-2-carbonitrile (19 ) reacts with alcohols or amines under basic conditions (e.g., NaH or Cs2CO3) to introduce alkoxy or amino groups at the 3-position.
  • Example Reaction :
    $$
    \text{5-Amino-3-chloropyrazine-2-carbonitrile} + \text{ROH} \xrightarrow{\text{Base}} \text{5-Amino-3-alkoxypyrazine-2-carbonitrile}
    $$
    Yields range from 60–85% depending on the alcohol nucleophile.

Functionalization of the Pyridine Ring

The pyridine subunit requires sequential modifications to install the 5-amino and 4-(piperidin-3-ylmethyl)amino groups:

Introduction of the Piperidin-3-ylmethyl Group

  • Alkylation Strategy : 2-Chloro-5-iodopyridin-4-amine (48 ) undergoes alkylation with tert-butyl 3-(bromomethyl)piperidine-1-carboxylate in DMF using NaH as a base. Deprotection with trifluoroacetic acid (TFA) yields the primary amine.
  • Key Data :




















    Reaction StepConditionsYield
    Alkylation of 48 DMF, NaH, 80°C, 2 h73%
    Boc DeprotectionTFA/DCM, rt, 1 h95%

Installation of the 5-Amino Group

  • Curtius Rearrangement : 2-Chloro-5-nitroisonicotinic acid is converted to the 5-amino derivative via a Curtius–Hoffman sequence (NaN3, diphenylphosphoryl azide).
  • Reduction : Catalytic hydrogenation (H2, Pd/C) of a nitro intermediate is an alternative route.

Coupling of Pyrazine and Pyridine Subunits

The final assembly employs Buchwald-Hartwig coupling to link the pyrazine and pyridine moieties:

  • Catalytic System : Pd2(dba)3 (2–5 mol%) with Xantphos or BINAP ligands.
  • Base : Cs2CO3 or NaOt-Bu in toluene or dioxane at 100–110°C .
  • Representative Reaction :
    $$
    \text{5-Aminopyrazine-2-carbonitrile} + \text{4-((Piperidin-3-ylmethyl)amino)-5-aminopyridine} \xrightarrow{\text{Pd, Ligand}} \text{Target Compound}
    $$
    Yield : 45–68% after purification.

Optimization Challenges and Solutions

  • Regioselectivity : Selective functionalization of the pyridine ring is achieved using directed ortho-metalation or protective groups (e.g., Boc).
  • Catalyst Efficiency : Microencapsulated palladium catalysts (e.g., Pd EnCat TPP30) improve scalability and reduce metal leaching.
  • Purification : Reverse-phase HPLC or silica gel chromatography isolates the final product with >95% purity.

Comparative Analysis of Synthetic Routes

Route Key Steps Advantages Limitations
1 SNAr → Buchwald coupling High yields (70–85%) Requires inert conditions
2 Reductive amination → Suzuki coupling Modular scaffold assembly Multi-step purification
3 Microwave-assisted coupling Rapid reaction times Specialized equipment needed

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three reactive centers (Figure 1):

  • Pyrazine Carbonitrile : Electrophilic at the nitrile carbon, enabling nucleophilic additions.

  • Aromatic Amino Groups : Participate in hydrogen bonding, redox reactions, and electrophilic substitution.

  • Piperidine Substituent : Provides steric bulk and modulates solubility through protonation/deprotonation.

These groups collectively enable diverse reactivity, including substitution, oxidation, and coupling reactions .

Nucleophilic Substitution

The pyrazine carbonitrile undergoes nucleophilic displacement at the nitrile group:
Reaction :

R-CN+NuR-Nu+CN\text{R-CN} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{CN}^-

Examples :

  • Thiol Substitution : Reacts with mercaptans (RSH) in basic ethanol to form thioamides .

  • Amine Substitution : Forms amidines with primary amines under reflux in DMF .

Oxidation and Reduction

Reaction TypeReagents/ConditionsProductYield (%)
Oxidation KMnO₄, H₂O, 60°CPyrazine carboxylic acid72
Reduction NaBH₄, MeOH, RTPrimary amine derivative85

Condensation Reactions

The amino groups facilitate Schiff base formation with aldehydes:

R-NH2+R’CHOR-N=CH-R’+H2O\text{R-NH}_2 + \text{R'CHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O}

  • Substrate : Benzaldehyde

  • Conditions : Acid catalysis, toluene reflux

  • Product : Imine-functionalized derivative (isolated yield: 68%).

Catalyzed Coupling Reactions

Palladium-mediated cross-couplings enable structural diversification:

Buchwald-Hartwig Amination

Reaction :

Ar-Cl+R2NHPd(dba)2,XantphosAr-NR2\text{Ar-Cl} + \text{R}_2\text{NH} \xrightarrow{\text{Pd(dba)}_2, \text{Xantphos}} \text{Ar-NR}_2

Application : Introduces morpholine or piperazine groups at the pyridine ring .

Suzuki-Miyaura Coupling

Substrates : Boronic acids (e.g., aryl, heteroaryl)
Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O
Outcome : Biaryl derivatives with enhanced π-stacking capabilities .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces nitrile → amide conversion via radical intermediates.

  • Hydrolytic Stability : Stable in pH 5–9; rapid decomposition occurs in strongly acidic (pH < 2) or basic (pH > 12) conditions .

Experimental Protocols

Scientific Research Applications

Cancer Treatment

One of the primary applications of 5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is in oncology. Studies have indicated its role as a selective inhibitor of CHK1 (Checkpoint Kinase 1), which is crucial for DNA damage response mechanisms in cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the optimization of this compound leading to the identification of a potent CHK1 inhibitor. The compound demonstrated efficacy in potentiating DNA-damaging chemotherapy and showed promise as a single-agent therapy in preclinical models. The optimization process involved evaluating various substituents to enhance selectivity and potency while minimizing off-target effects, particularly on human ether-a-go-go-related gene ion channels .

Data Table: Summary of Efficacy Studies

Study ReferenceCompound TestedCancer TypeEfficacy ObservedNotes
CHK1 InhibitorColon CancerHighPotentiates DNA damage
CHK1 InhibitorVariousModerate to HighSelectivity assessed via cellular assays

Molecular Biology Applications

Beyond oncology, 5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has potential applications in molecular biology research, particularly in studies focusing on cell cycle regulation and apoptosis.

Research on Cell Cycle Regulation

The compound's ability to inhibit CHK1 makes it a valuable tool for researchers studying cell cycle checkpoints and their roles in cancer progression. By manipulating CHK1 activity, researchers can gain insights into the mechanisms of tumorigenesis and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves the inhibition of CHK1, a serine-threonine kinase that plays a crucial role in the DNA damage response. By inhibiting CHK1, this compound can prevent the repair of damaged DNA, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the ATR-CHK1 pathway and the regulation of cell cycle checkpoints .

Comparison with Similar Compounds

Structural and Functional Analogues

(R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)
  • Structure : Differs by the morpholin-2-ylmethyl group (vs. piperidin-3-ylmethyl) and a trifluoromethyl substituent at the pyridine 5-position.
  • Activity : Potent CHK1 inhibitor (IC₅₀ = 1.2 nM) with high selectivity over CHK2 (IC₅₀ > 10 μM). The trifluoromethyl group enhances lipophilicity and ATP-binding pocket interactions, while the morpholine ring forms a salt bridge with Glu91 in CHK1 .
  • Pharmacokinetics : Oral bioavailability in rodents (F = 60–70%) due to balanced lipophilicity (cLogP = 2.1) and solubility .
  • Clinical Relevance : Advanced to clinical trials as a chemopotentiator and single-agent therapy for cancers .
5-({6-[(Piperidin-4-ylmethyl)amino]pyrimidin-4-yl}amino)pyrazine-2-carbonitrile (YM7)
  • Structure : Pyrimidine core (vs. pyridine) with a piperidin-4-ylmethyl substituent.
  • Activity : Moderate CHK1 inhibition (IC₅₀ ~ 50 nM). The pyrimidine ring alters hydrogen bonding with the kinase hinge region, reducing potency compared to pyridine analogs .
  • Selectivity : Lower selectivity for CHK1 over CHK2 (IC₅₀ ratio = 5:1) due to reduced steric complementarity .
5-((5-Amino-4-((cyclohexylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
  • Structure : Cyclohexylmethyl group (vs. piperidin-3-ylmethyl) increases lipophilicity (cLogP = 3.5).
  • Activity : Weaker CHK1 inhibition (IC₅₀ = 150 nM) due to bulky cyclohexyl limiting active-site access. Higher off-target hERG inhibition (IC₅₀ = 8 μM) linked to excessive lipophilicity .
  • Pharmacokinetics : Poor aqueous solubility (<10 µM) limits oral absorption .

Key Structural Determinants of Activity and Selectivity

Feature Target Compound CCT245737 YM7 Cyclohexylmethyl Analog
Core Heterocycle Pyridine-pyrazine Pyridine-pyrazine Pyrimidine-pyrazine Pyridine-pyrazine
Substituent Piperidin-3-ylmethyl Morpholin-2-ylmethyl Piperidin-4-ylmethyl Cyclohexylmethyl
Electron-Withdrawing Group None CF₃ None None
CHK1 IC₅₀ (nM) 30* 1.2 50 150
CHK2 Selectivity >10-fold >100-fold 5-fold 2-fold
hERG Inhibition (IC₅₀) 25 μM* 15 μM ND 8 μM
cLogP 2.8* 2.1 2.5 3.5

*Predicted based on structural analogs .

  • Impact of Substituent Position : Piperidin-3-ylmethyl (target) vs. 4-yl (YM7): The 3-yl position allows better alignment with CHK1’s hydrophobic pocket, enhancing potency compared to YM7’s 4-yl isomer .
  • Role of Trifluoromethyl (CCT245737) : The CF₃ group increases binding affinity via hydrophobic interactions and electron-withdrawing effects, absent in the target compound .
  • Basic Nitrogen Effects : Piperidine’s amine (pKa ~ 10) may improve solubility and salt bridge formation compared to morpholine (pKa ~ 8.5), but this requires experimental validation .

Therapeutic Potential and Limitations

  • Target Compound : Predicted to exhibit moderate CHK1 inhibition with reduced hERG liability compared to cyclohexyl analogs. Suitable for oral administration if solubility is optimized .
  • CCT245737 : Superior potency and selectivity but carries higher synthesis costs due to the trifluoromethyl group .
  • Cyclohexylmethyl Analog: Limited clinical utility due to poor solubility and hERG inhibition .

Biological Activity

5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile, also known by its CAS number 1137476-49-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antitumor, and other pharmacological effects, supported by recent research findings.

  • Molecular Formula : C16H20N8
  • Molecular Weight : 324.38 g/mol
  • CAS Number : 1137476-49-3

Biological Activity Overview

The compound exhibits a range of biological activities, with particular emphasis on its antibacterial and antitumor properties.

Antibacterial Activity

Research has indicated that derivatives of this compound show promising antibacterial effects against various strains. A study highlighted that compounds similar to this one demonstrated excellent activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 0.3 to 8.5 µM. In contrast, the activity against Gram-positive bacteria was lower, with MIC values between 0.1 and 9.5 µM .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. Notably, compounds in the same class have been identified as potent inhibitors of CHK1 kinase, which plays a crucial role in the DNA damage response pathway .

Structure-Activity Relationship (SAR)

The structure of 5-((5-Amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile allows for various substitutions that can enhance its biological activity. The presence of the piperidine moiety is significant for its interaction with biological targets, influencing both potency and selectivity .

Case Studies

  • Antibacterial Efficacy : A comparative study reported that a related compound exhibited greater antibacterial activity than traditional antibiotics like streptomycin against S. aureus and E. coli at concentrations as low as 0.25 mg/mL .
  • Antitumor Activity : Another investigation into pyrazine derivatives showed that certain modifications led to enhanced selectivity for CHK1 over CHK2, resulting in a more favorable therapeutic profile for cancer treatment .

Data Summary Table

Biological ActivityTarget Organism/Cell LineMIC (µM)Reference
AntibacterialE. coli0.3 - 8.5
AntibacterialS. aureus0.1 - 9.5
AntitumorHuman AML CellsIC50 = 0.299

Q & A

Q. What synthetic methodologies are commonly employed for constructing the pyrazine-carbonitrile core in this compound?

The pyrazine-carbonitrile scaffold is typically synthesized via cyclocondensation reactions using precursors like aminopyridines and cyanopyrazines. For example, describes multi-step protocols involving refluxing with methanol/ammonia or DMF under controlled conditions to optimize yield and purity . Key parameters include solvent polarity (methanol vs. DMF), reaction time (6–8 hours), and stoichiometric ratios of intermediates (e.g., 3-aminopyrroles). A comparative table from highlights yields across methods:

MethodSolventTime (h)Yield (%)
AMethanol365–70
BDMF875–80

Recrystallization in ethanol-DMF mixtures is critical for removing unreacted amines or byproducts.

Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure of intermediates and the final compound?

and emphasize the use of 1H^1H-NMR to verify regioselective amination and pyrazine ring formation. For instance, the 1H^1H-NMR spectrum in DMSO-d6d_6 shows distinct peaks for piperidinylmethyl protons (δ 2.35–3.10 ppm) and pyrazine aromatic protons (δ 8.07–8.43 ppm) . IR spectroscopy confirms nitrile stretches (~2220 cm1^{-1}) and NH2_2 bends (~1600 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular ion peaks with <2 ppm error.

Q. What safety protocols are critical during handling due to the compound’s reactive functional groups?

outlines precautions for nitriles and amines:

  • Storage : Dry, ventilated environments (<4°C) to prevent hydrolysis or dimerization.
  • Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact.
  • Emergency response : For skin exposure, wash with 0.1 M NaOH to neutralize acidic byproducts .

Advanced Research Questions

Q. How can researchers balance CHK1 kinase inhibition potency with off-target effects (e.g., hERG channel inhibition)?

demonstrates that lipophilicity (clogP <3) and basicity (pKa_a ~8.5) are critical for selectivity. The compound’s piperidinylmethyl group reduces hERG binding by limiting hydrophobic interactions with the channel’s inner cavity. Cellular assays (e.g., CHK1 phosphorylation IC50_{50} vs. hERG IC50_{50}) validate selectivity, with optimized derivatives achieving >100-fold selectivity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies often arise from metabolic instability or poor bioavailability. highlights PK/PD optimization via:

  • Prodrug approaches : Masking the primary amine with acetyl groups to enhance oral absorption.
  • Cosolvent systems : Using PEG-400/water (80:20) to improve solubility (>10 mg/mL). In vivo efficacy studies in xenograft models showed tumor growth inhibition (TGI) of 70–80% at 50 mg/kg dosing .

Q. How do computational methods (e.g., molecular docking) guide SAR for kinase inhibition?

Docking studies (Glide, Schrödinger) predict binding to CHK1’s ATP pocket. The pyrazine-carbonitrile moiety forms hydrogen bonds with Glu91 and Cys87, while the piperidinylmethyl group occupies a hydrophobic cleft near Leu15. Free energy perturbation (FEP) calculations refine substituent effects, with ΔΔG <1 kcal/mol indicating favorable modifications .

Q. What heterocyclic side reactions are observed during synthesis, and how are they mitigated?

identifies dithiazole byproducts from sulfur-containing intermediates. These are minimized by:

  • Base selection : Using K2_2CO3_3 instead of NaOH to suppress nucleophilic attack on the dithiazole ring.
  • Temperature control : Maintaining reflux <120°C to prevent ring-opening .

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